5-Methyl-2-(trimethylsilyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(5-methylpyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-5-6-9(10-7-8)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLICUCTVMYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457527 | |
| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-09-2 | |
| Record name | 5-Methyl-2-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Trimethylsilyl Pyridine and Its Derivatives
Advanced Approaches to Regioselective Silylation of Pyridine (B92270) Rings
Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the electronic properties of the heterocycle and the strong coordinating ability of the nitrogen atom. beilstein-journals.org Modern synthetic chemistry has produced several advanced catalytic and stoichiometric methods to control the position of silylation on the pyridine nucleus.
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering pathways to silylated pyridines with high selectivity and efficiency. thieme-connect.comnih.gov Various metals, including rhodium, zinc, and palladium, have been employed to catalyze the silylation of the pyridine C(sp²)–H bond. beilstein-journals.org
Rhodium catalysts have been successfully utilized for the regioselective silylation of the C-H bond at the ortho position (C2) of the pyridine ring. nih.gov A notable advancement in this area is the use of a heterobimetallic Rhodium-Aluminum (Rh-Al) complex, which demonstrates remarkable control over both site- and mono-silylation. rsc.orgdocumentsdelivered.com This system controls selectivity through the coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which positions the C(2)–H bond for activation at the adjacent rhodium center. rsc.orgrsc.org This approach prevents catalyst deactivation and directs the silylation specifically to the C2 position. A variety of substituted pyridines can be silylated using this method, and a proposed mechanism involves the isolation of a (2-pyridyl)silylrhodium intermediate. rsc.org
Table 1: Examples of Rhodium-Catalyzed C2-Silylation of Pyridines
| Substrate | Silylating Agent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | HSiMe(OSiMe₃)₂ | [Rh(cod)Cl]₂ / Ligand / Al(OiPr)₃ | 2-(Trimethylsilyl)pyridine (B83657) | High | researchgate.net |
| 3-Picoline | HSiMe(OSiMe₃)₂ | Rh-Al Complex | 3-Methyl-2-(trimethylsilyl)pyridine | Good | rsc.orgrsc.org |
| 2-Phenylpyridine | Hexamethyldisilane (B74624) | [RhCl(cod)]₂ | 2-[2-Methyl-6-(trimethylsilyl)phenyl]pyridine | 86% | nih.gov |
Zinc-based catalysts provide an alternative, cost-effective approach for the dehydrogenative silylation of pyridines. nih.gov Commercially available zinc triflate (Zn(OTf)₂) has been shown to catalyze the silylation of pyridine, 3-picoline, and quinoline. acs.orgnih.gov Unlike the C2-selective rhodium systems, this method typically yields products where the silyl (B83357) group is introduced at the C3 position (meta to the nitrogen). nih.govacs.orguni.edu For instance, the reaction of pyridine with triethylsilane in the presence of Zn(OTf)₂ produces 3-(triethylsilyl)pyridine. acs.org In the case of 2- and 4-picoline, the silylation occurs on the methyl group rather than the pyridine ring, yielding 2- or 4-(triethylsilylmethyl)pyridine. nih.gov The proposed mechanism suggests that the Lewis acidic Zn²⁺ center activates the silane (B1218182), facilitating an electrophilic aromatic substitution-type pathway. acs.org While the yields can be moderate, these reactions are noteworthy for their operational simplicity. nih.gov
Table 2: Examples of Zinc-Catalyzed Dehydrogenative Silylation
| Substrate | Silylating Agent | Catalyst | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | Et₃SiH | Zn(OTf)₂ | 3-(Triethylsilyl)pyridine and 3,5-Bis(triethylsilyl)pyridine | 41% (combined) | acs.orgnih.gov |
| 3-Picoline | Et₃SiH | Zn(OTf)₂ | 5-(Triethylsilyl)-3-methylpyridine | 31% | acs.org |
| 4-Picoline | Et₃SiH | Zn(OTf)₂ | 4-(Triethylsilylmethyl)pyridine | 36% | nih.gov |
| 2-Picoline | Et₃SiH | Zn(OTf)₂ | 2-(Triethylsilylmethyl)pyridine | 26% | nih.gov |
Palladium catalysts are well-known for their utility in cross-coupling reactions and have also been applied to the silylation of pyridines. One approach involves the palladium-catalyzed silaboration of pyridines with silylboronic esters. nih.gov This reaction leads to N-boryl-4-silyl-1,4-dihydropyridines in high yield. For 4-substituted pyridines, the reaction proceeds via 1,2-silaboration to give N-boryl-2-silyl-1,2-dihydropyridines. nih.gov While this method does not directly produce aromatic silylated pyridines, the dihydropyridine (B1217469) products are valuable intermediates. Another palladium-catalyzed strategy involves the intramolecular bis-silylation of 2-bromo-3-(pentamethyldisilanyl)pyridine with alkynes to synthesize pyridine-fused siloles. acs.org More direct methods for C-H silylation of pyridines using palladium are also an area of active research, often leveraging directing groups to control regioselectivity. nih.gov
Table 3: Examples of Palladium-Catalyzed Silylation of Pyridine Derivatives
| Substrate | Reagent | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | PhMe₂Si-B(pin) | Pd(OAc)₂ / Ligand | N-Boryl-4-silyl-1,4-dihydropyridine | High | nih.gov |
Transition-metal-free approaches, particularly those mediated by strong bases, offer an alternative paradigm for the silylation of heterocycles. These methods can provide different or complementary reactivity and selectivity compared to metal-catalyzed protocols. acs.org
Potassium hexamethyldisilazide (KHMDS) is a strong, non-nucleophilic base that can facilitate the direct C-H silylation of azines under mild conditions. acs.orgnih.gov This base-mediated protocol has been shown to be effective for the site-selective silylation of various pyridine derivatives. rsc.org The selectivity (C2 vs. C4) can often be controlled by the choice of reagents and reaction conditions. This method is distinguished by its operational simplicity and provides orthogonal reactivity to many transition-metal-catalyzed systems. acs.org The function of KHMDS involves deprotonation or activation steps that enable the subsequent reaction with a silyl electrophile. The structure of KHMDS in solution, which can exist as monomers, dimers, or other aggregates depending on the solvent, can influence its reactivity. nih.govrsc.org
Table 4: Example of Base-Mediated Silylation
| Substrate Class | Silylating Agent | Base | Key Features | Reference |
|---|
Base-Mediated Silylation Strategies
Lithium-Halogen Exchange Followed by Silylation
The synthesis of 5-Methyl-2-(trimethylsilyl)pyridine can be effectively achieved through a lithium-halogen exchange reaction followed by silylation. This method is a cornerstone in organometallic chemistry for creating carbon-lithium bonds, which can then be used to form new carbon-heteroatom bonds. wikipedia.orgethz.ch The process typically starts with a halogenated pyridine derivative, such as 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine (B98176).
The core of this synthetic strategy is the exchange of a halogen atom (typically bromine or iodine) on the pyridine ring with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgodu.edu This exchange is generally rapid, kinetically controlled, and occurs at low temperatures (e.g., -78 °C) to prevent side reactions. The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting 5-methyl-2-pyridyllithium is a potent nucleophile.
This lithiated intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl (B98337) chloride (TMSCl), to introduce the trimethylsilyl group at the 2-position of the pyridine ring, yielding the final product, this compound. znaturforsch.comresearchgate.net
| Reactant | Reagent | Silylating Agent | Product |
| 2-Bromo-5-methylpyridine | n-Butyllithium | Trimethylsilyl chloride | This compound |
| 2-Iodo-5-methylpyridine | tert-Butyllithium | Trimethylsilyl chloride | This compound |
Radical-Based Silylation Approaches and Selectivity Challenges
Radical-based silylation presents an alternative pathway for the synthesis of silylpyridines, including this compound. These methods involve the generation of silyl radicals, which then react with the pyridine ring. However, a significant hurdle in these approaches is controlling the regioselectivity of the silylation. rsc.org
The radical addition to the pyridine ring can occur at multiple positions, leading to a mixture of isomers. For substituted pyridines, this lack of selectivity can result in the formation of not only the desired 2-silylated product but also silylation at other positions, as well as disilylated products. rsc.orgnih.gov The distribution of these products is often influenced by the electronic and steric properties of the substituents on the pyridine ring. For instance, radical-based approaches have been reported to afford 2-silylpyridines, but they often suffer from poor site-selectivity with various substituted pyridines. rsc.org
| Approach | Challenge | Potential Undesired Products |
| Radical addition of a silyl radical to 5-methylpyridine | Poor site-selectivity | 5-Methyl-3-(trimethylsilyl)pyridine, 5-Methyl-4-(trimethylsilyl)pyridine, Disilylated pyridines |
Multi-Step Synthetic Routes to Access this compound
Nucleophilic Substitution Reactions for Silylpyridine (B8726900) Formation
Nucleophilic substitution reactions offer a viable, albeit potentially multi-step, route to this compound. byjus.com In this approach, a nucleophilic silicon species attacks a pyridine derivative that has a suitable leaving group at the 2-position. quora.commasterorganicchemistry.com
The reaction can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). youtube.comyoutube.com In an SN2 reaction, a strong silyl nucleophile would perform a backside attack on the carbon atom at the 2-position of the pyridine ring, displacing the leaving group in a single, concerted step. youtube.com This mechanism would lead to an inversion of configuration if the carbon were chiral. For an SN1 reaction, the leaving group would first depart to form a pyridyl cation intermediate, which is then attacked by the silyl nucleophile. youtube.com
A hypothetical pathway could involve the reaction of a silyl anion, such as trimethylsilyllithium, with 2-chloro-5-methylpyridine. The chloride ion acts as the leaving group, which is substituted by the trimethylsilyl group.
| Substrate | Nucleophile | Leaving Group | Product |
| 2-Chloro-5-methylpyridine | Trimethylsilyllithium | Chloride | This compound |
| 2-Fluoro-5-methylpyridine | Trimethylsilyl-Grignard reagent | Fluoride (B91410) | This compound |
Cross-Coupling Methodologies for C-Si Bond Construction
Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, have become powerful tools for forming carbon-silicon (C-Si) bonds. researchgate.netnih.gov These methods can be applied to the synthesis of this compound by coupling a halogenated or otherwise activated 5-methylpyridine with a silicon-containing reagent. icmpp.ro
A common strategy involves the reaction of 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine with a silylating agent like hexamethyldisilane (Me3Si-SiMe3) in the presence of a palladium catalyst. rsc.org The catalytic cycle typically involves the oxidative addition of the halo-pyridine to the palladium(0) complex, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the desired 2-silylpyridine and regenerate the catalyst. Various ligands can be used to modulate the reactivity and stability of the catalyst. icmpp.ro
| Pyridine Derivative | Silylating Agent | Catalyst System | Product |
| 2-Bromo-5-methylpyridine | Hexamethyldisilane | Pd(PPh3)4 | This compound |
| 2-Chloro-5-methylpyridine | Trimethylsilylborane | NiBr2·diglyme | This compound |
Green Chemistry Principles in this compound Synthesis
Potassium-Catalyzed Preparations of Heteroarylsilanes
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods. The use of earth-abundant and less toxic catalysts is a key aspect of this endeavor. Potassium-based reagents have shown promise in the synthesis of heteroarylsilanes, offering a greener alternative to some traditional methods that rely on heavy or precious metals.
A notable example is the potassium hexamethyldisilazide (KHMDS)-mediated direct silylation of pyridine derivatives. rsc.org This method can achieve C2 or C4-selective silylation, providing a more atom-economical and potentially less hazardous route to silylpyridines. While the initial report focused more on C4-selectivity, it demonstrated the feasibility of C2-selective silylation in certain cases. rsc.org The use of a potassium base aligns with green chemistry principles by avoiding heavier, more toxic metals.
| Reactant | Silylating Agent | Catalyst/Base | Key Green Aspect |
| 5-Methylpyridine | Triethylsilylborane (Et3Si-B(pin)) | Potassium hexamethyldisilazide (KHMDS) | Use of an earth-abundant metal base |
Solvent-Free and Environmentally Conscious Methodologies
The development of synthetic routes that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. In the realm of pyridine derivatives, several innovative approaches have emerged that align with these principles.
Recent research has highlighted the advantages of solvent-free reaction conditions. For instance, the synthesis of certain triaryl pyridinium (B92312) salts has been achieved using a solvent-free, silica-assisted method. nih.gov This approach is noted for being less toxic, offering faster reaction times, simpler workup procedures, and yielding better results compared to conventional methods. nih.gov One specific technique involves an N-alkylation reaction conducted in a Muffle furnace with solid silica (B1680970) support, which is significantly faster than traditional solvent-based heating. nih.gov
Electrochemical methods also present an environmentally conscious alternative for the silylation of pyridines. Site-selective electrochemical C–H silylations can be performed under mild reaction conditions, offering simplicity and high selectivity. rsc.orgchemrxiv.org These reactions proceed through a temporary reductive dearomatization of the pyridine ring. rsc.orgchemrxiv.orgresearchgate.net This process avoids harsh reagents and can be considered a greener alternative to traditional synthetic methods.
Furthermore, the use of water as a solvent in hydrothermal synthesis represents another eco-friendly strategy. While not directly applied to this compound in the reviewed literature, the synthesis of related compounds like 5-ethyl-2-methylpyridine (B142974) from simple starting materials under hydrothermal conditions demonstrates the potential of this green methodology for pyridine derivatives. researchgate.net
| Method | Key Features | Environmental Benefits |
| Solvent-Free Synthesis | Silica-assisted; Muffle furnace heating | Non-toxic, faster reactions, easier workup, higher yields nih.gov |
| Electrochemical Silylation | Mild conditions, catalyst-free potential | Reduced use of hazardous reagents, simplicity rsc.orgchemrxiv.orgresearchgate.net |
| Hydrothermal Synthesis | Use of water as solvent | Utilizes an environmentally benign solvent researchgate.net |
Control of Regio- and Site-Selectivity in Silylation Reactions for Pyridine Derivatives
Achieving specific regio- and site-selectivity is a critical challenge in the functionalization of pyridine rings. The nitrogen atom and the inherent electronic properties of the ring can direct incoming groups to various positions. However, recent catalytic systems have demonstrated remarkable control over the silylation process, often overriding the substrate's natural tendencies.
A significant breakthrough involves the use of a rhodium-aluminum (Rh-Al) complex for the C2-selective monosilylation of various pyridines. rsc.orgnih.govrsc.org In this system, the pyridine coordinates to the Lewis-acidic aluminum center, which then directs the activation of the C(2)–H bond at the adjacent rhodium center. rsc.orgnih.govrsc.org This catalyst-controlled mechanism exclusively produces 2-monosilylpyridines, even in cases where substrate electronics might favor functionalization at other positions. rsc.orgrsc.org For example, 4-phenylpyridine (B135609) is silylated exclusively at the C2 position, whereas some other methods yield a mix of products. rsc.org
In contrast, iridium-catalyzed silylation reactions showcase sterically derived regioselectivity. nih.gov The selectivity in these reactions is primarily dictated by the steric environment of the C-H bonds, with electronic effects playing a secondary role. nih.gov This allows for the functionalization of the least sterically hindered position. nih.gov
Electrochemical methods also offer a high degree of regiocontrol. Under electrochemical reduction, electron-deficient pyridines can be selectively silylated at the C4-position. rsc.orgchemrxiv.org The selectivity can be further influenced by the choice of the silylating agent; the use of bulky chlorosilanes, such as chlorotriisopropylsilane, has been shown to direct silylation to the C5-position, albeit in moderate yields. rsc.orgchemrxiv.org This demonstrates that a combination of reaction technique and reagent choice can fine-tune the position of functionalization.
Furthermore, base-mediated protocols have been developed that provide excellent site-selective modulation for a diverse range of azines under mild conditions. acs.org The selectivity in some catalytic hydrosilylation reactions can be strictly controlled to the 1,4-position. researchgate.net The site of acylation on pyridinium salts can even be switched between the C2 and C4 positions by selecting different N-substituents (N-methoxy or N-amino) in photoredox catalysis. acs.org
| Catalyst/Method | Position Selectivity | Controlling Factor |
| Rhodium-Aluminum Complex | C2 rsc.orgnih.govrsc.org | Catalyst-directed via coordination rsc.orgrsc.org |
| Iridium Catalysis | Least sterically hindered position nih.gov | Steric environment nih.gov |
| Electrochemical Reduction | C4 or C5 rsc.orgchemrxiv.org | Reaction conditions and bulkiness of silylating agent rsc.orgchemrxiv.org |
| Base-Mediated Protocol | Site-selective modulation acs.org | Base and reaction conditions acs.org |
| Ruthenium(II) Hydride Complex | 1,4-selective researchgate.net | Ionic one-step hydride transfer researchgate.net |
| Photoredox Catalysis | C2 or C4 acs.org | N-substituent on pyridinium salt acs.org |
Reactivity and Mechanistic Investigations of 5 Methyl 2 Trimethylsilyl Pyridine
C-Si Bond Activation and Transformation Mechanisms
The carbon-silicon (C-Si) bond, while generally stable, can be selectively cleaved under various conditions, providing a powerful tool in synthetic chemistry. For 5-Methyl-2-(trimethylsilyl)pyridine, the activation of the C(sp²)–Si bond is a key feature of its reactivity profile, enabling a range of functionalization reactions.
Nucleophile-Assisted C-Si Bond Cleavage Pathways
The cleavage of the C-Si bond in arylsilanes is often facilitated by nucleophiles. The reaction is generally understood to proceed via a nucleophilic attack on the silicon atom, forming a hypervalent silicon intermediate. sigmaaldrich.com This intermediate is a five-coordinate species that weakens the C-Si bond, making it susceptible to cleavage. sigmaaldrich.com The stability of the leaving carbanion plays a crucial role in this process. For this compound, the resulting pyridyl anion is stabilized by the electron-withdrawing nature of the nitrogen atom within the aromatic ring.
The general order of reactivity for silylation, which is the reverse of cleavage, highlights the relative stability of the bonds formed and can infer the ease of cleavage: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Protic solvents like methanol (B129727) can facilitate this cleavage by providing a proton source to quench the generated carbanion. stackexchange.comresearchgate.net The process can be viewed as a nucleophilic displacement at the silicon center, where the pyridine (B92270) ring acts as the leaving group. sigmaaldrich.com
Fluoride-Promoted Desilylation Mechanisms
Fluoride (B91410) ions exhibit a particularly high affinity for silicon, making them exceptionally effective reagents for promoting C-Si bond cleavage. acs.org The strength of the resulting silicon-fluoride (Si-F) bond, which is approximately 135 kcal/mol, provides a strong thermodynamic driving force for the reaction. acs.org
The mechanism involves the attack of the fluoride ion on the silicon atom of the trimethylsilyl (B98337) group to form a pentacoordinate, hypervalent silicate (B1173343) intermediate. acs.org This step is often the rate-determining step. Subsequent cleavage of the C-Si bond generates a pyridyl anion and fluorotrimethylsilane. stackexchange.comacs.org Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used sources of anhydrous fluoride for this purpose. stackexchange.comacs.org While often considered irreversible, studies have shown that fluoride ions can be recycled from fluorosilane byproducts, allowing for the use of catalytic amounts of fluoride sources in some cases. acs.org
Table 1: Common Reagents for Fluoride-Promoted Desilylation
| Reagent | Common Name | Key Features |
| (C₄H₉)₄NF | TBAF | Widely used, soluble in organic solvents. |
| [(C₆H₅)₃SiF₂][(C₄H₉)₄N] | TBAT | Anhydrous, non-hygroscopic, and less basic alternative to TBAF. stackexchange.com |
| HF | Hydrofluoric Acid | Strong acid, often used in aqueous solutions. |
| CsF | Cesium Fluoride | Solid fluoride source, often used in polar aprotic solvents. |
Mechanistic Studies of Oxidative Addition and Reductive Elimination in Silylpyridine (B8726900) Reactions
The C-Si bond of silylpyridines can participate in organometallic reactions, notably oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. capes.gov.brlibretexts.orglibretexts.org
Oxidative Addition is a process where a metal complex inserts into the C-Si bond, leading to an increase in the metal's oxidation state by two. libretexts.orglibretexts.org For a transition metal (M), the reaction with this compound can be depicted as the metal center inserting into the C(pyridine)-Si(Me₃) bond to form a new complex containing both a metal-pyridyl and a metal-silyl bond. This process is favored by electron-rich, coordinatively unsaturated metal centers. libretexts.org The reactivity in oxidative addition can be influenced by the strength of the C-Si bond and the nature of the metal catalyst. youtube.com For instance, palladium-catalyzed reactions are crucial in cross-coupling chemistry, where the oxidative addition of a Pd(0) species to an aryl-X bond is a key step. libretexts.orgnih.gov While C-H bond activation is widely studied, the analogous Si-H and Si-C bond activations offer valuable mechanistic insights. nih.govrsc.org
Reductive Elimination is the microscopic reverse of oxidative addition, where two ligands on a metal center are eliminated to form a new covalent bond, and the metal's oxidation state decreases by two. libretexts.orgilpi.com In the context of silylpyridine reactions, a metal complex bearing both a pyridyl and a silyl (B83357) ligand could undergo reductive elimination to reform the C-Si bond. This step is often crucial for catalyst turnover in catalytic cycles. libretexts.org The rate of reductive elimination is influenced by the steric bulk of the ligands and the thermodynamic stability of the product. libretexts.org For C-C bond formation, the thermodynamic driving force is often strong; for C-Si bonds, the thermodynamics can be more balanced. ilpi.com
Electronic and Steric Influence of the Trimethylsilyl Group on Pyridine Reactivity
The attachment of a trimethylsilyl (TMS) group to the pyridine ring at the 2-position significantly alters the electronic and steric properties of the molecule, thereby influencing its reactivity.
σ-Donor and Weak π-Acceptor Properties of the Trimethylsilyl Substituent
The trimethylsilyl group exhibits dual electronic effects. When attached directly to a π-system like a pyridine ring, the TMS group primarily acts as a weak electron-withdrawing group through a conjugative effect. This is attributed to the interaction between the C-Si σ* antibonding orbitals and the pyridine π-system, allowing the TMS group to function as a weak π-acceptor. u-tokyo.ac.jp
Table 2: Electronic Properties of Common Substituents
| Substituent | σ-Effect | π-Effect | Overall Effect on Pyridine Ring |
| -Si(CH₃)₃ | σ-donor (hyperconjugation) | Weak π-acceptor (σ*-π interaction) u-tokyo.ac.jp | Weakly deactivating/activating |
| -CH₃ | Inductive donor | Hyperconjugation donor | Activating |
| -NO₂ | Inductive withdrawing | Resonance withdrawing | Strongly deactivating nih.gov |
| -Cl | Inductive withdrawing | Resonance donor | Deactivating nih.gov |
Impact on Electron Density Distribution within the Pyridine Ring
The pyridine ring itself has an uneven distribution of electron density due to the electronegative nitrogen atom, which reduces the electron density at the ortho (C2, C6) and para (C4) positions compared to benzene. nih.govstackexchange.comwikipedia.org This makes pyridine generally less reactive towards electrophilic substitution. wikipedia.orglibretexts.org
The introduction of the trimethylsilyl group at the 2-position further modulates this electron distribution. Its weak π-acceptor nature can slightly decrease the electron density within the ring, reinforcing the inherent electron deficiency of the pyridine system. u-tokyo.ac.jp Conversely, the methyl group at the 5-position is an electron-donating group, which increases the electron density, particularly at the ortho (C4, C6) and para (C2) positions relative to the methyl group. The net effect on the electron density at any given position in this compound is a complex interplay of the inductive and resonance effects of the nitrogen atom, the methyl group, and the trimethylsilyl group. Computational studies, such as those using Density Functional Theory (DFT), are often employed to map the electron density distribution and predict sites of reactivity. researchgate.net For substituted pyridinophane complexes, it has been shown that functionalization of the pyridine ring can regulate the electronic properties of a coordinated metal center. nih.govrsc.org
Steric Hindrance and its Effects on Reaction Outcomes and Regioselectivity
The substitution pattern of this compound features two groups that impart significant steric influence on its reactivity. The trimethylsilyl (TMS) group, -Si(CH₃)₃, located at the C-2 position, is notably bulky. This steric bulk creates a crowded environment around the nitrogen atom and the C-2 position of the pyridine ring. Consequently, the approach of reagents to the nitrogen atom or the adjacent C-3 position is significantly impeded.
In reactions involving coordination to the pyridine nitrogen, such as the formation of metal complexes or N-alkylation, the rate and equilibrium of the reaction can be substantially lower compared to less hindered pyridines. rsc.org A study on the formation of tetrahedral complexes of cadmium(II) halides with various methyl-substituted pyridines demonstrated that substituents at the 2-position lower the formation constants of the complexes due to steric hindrance. rsc.org The decrease in stability for these sterically-hindered complexes was found to be primarily caused by a decrease in entropy, which is associated with a reduced freedom of rotation for the coordinating pyridine molecule. rsc.org
This steric hindrance is a critical determinant of regioselectivity in substitution reactions. For electrophilic substitutions, which are generally disfavored on the electron-deficient pyridine ring but can occur under forcing conditions, the bulky TMS group at C-2 would likely direct incoming electrophiles away from the C-3 position. Similarly, in nucleophilic attacks, while the C-2 and C-6 positions are electronically activated, the TMS group at C-2 sterically shields this position, potentially favoring attack at the C-6 position, assuming it is unsubstituted and electronically favorable. The interplay between steric and electronic effects thus governs the ultimate reaction outcome.
| Factor | Description | Effect on this compound |
| Steric Hindrance (TMS group) | The large size of the trimethylsilyl group at the C-2 position physically blocks the approach of reagents. | - Reduces the rate of reactions at the nitrogen atom and C-2/C-3 positions.- Influences regioselectivity by directing incoming groups to less hindered positions (e.g., C-4, C-6). |
| Steric Hindrance (Methyl group) | The methyl group at C-5 provides less steric bulk than the TMS group but still influences the accessibility of the C-4 and C-6 positions. | - Contributes to the overall steric environment of the molecule, potentially disfavoring attack at adjacent positions. |
| Regioselectivity | The preferential reaction at one position over another. | - Nucleophilic attack is sterically hindered at C-2, potentially favoring C-6.- Electrophilic attack is sterically hindered at C-3. |
Diverse Reaction Pathways of this compound
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the pyridine ring is inherently polarized. The electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netyoutube.com EAS reactions on pyridine, when they do occur, typically require harsh conditions and proceed at the C-3 (meta) position, as the intermediates from attack at C-2/C-4 place an unfavorable positive charge on the nitrogen atom. youtube.comyoutube.com In this compound, the presence of the electron-donating methyl and trimethylsilyl groups can somewhat mitigate this deactivation, but the fundamental reluctance towards EAS remains.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. nih.govyoutube.com For a nucleophilic substitution to occur, a good leaving group must be present at one of these activated positions. In the case of this compound, the TMS group itself is not a typical leaving group in SNAr reactions. However, if a halogen were present at the C-2 or C-6 position, nucleophilic substitution would be a viable pathway. The reaction generally proceeds through a two-step addition-elimination mechanism via a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups. youtube.com
| Reaction Type | Reactivity of Pyridine Ring | Influence of Substituents on this compound | Predicted Outcome |
| Electrophilic Aromatic Substitution (EAS) | Deactivated due to the electronegative nitrogen atom. youtube.com | - Methyl (C-5) and TMS (C-2) are weakly activating.- Nitrogen lone pair can be protonated or coordinate to Lewis acids in the reaction medium, further deactivating the ring. youtube.com | Reaction is difficult. If forced, substitution would likely occur at C-3, avoiding the sterically hindered area around the TMS group. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated at C-2, C-4, and C-6 positions. youtube.com | - Requires a leaving group at an activated position.- The TMS group at C-2 sterically hinders attack at that position. | If a leaving group is present (e.g., at C-6), substitution by a strong nucleophile is possible. Attack at C-2 is unlikely due to steric hindrance. |
Nucleophilic Dearomatization Reactions of N-Activated Pyridinium (B92312) Species
A powerful strategy to functionalize pyridines involves their activation by targeting the nitrogen atom. researchgate.netmdpi.com Reaction with an electrophile, such as an acyl or sulfonyl chloride, or an alkyl halide, transforms the neutral pyridine into a highly electrophilic N-activated pyridinium salt. mdpi.com This activation renders the pyridine ring susceptible to attack by a wide range of nucleophiles, leading to the formation of dihydropyridine (B1217469) (DHP) derivatives in a process known as nucleophilic dearomatization. researchgate.netmdpi.com
For this compound, N-activation would generate a pyridinium ion. The subsequent nucleophilic attack typically occurs at the C-2 or C-4 positions. mdpi.com In this specific case, the C-2 position is sterically blocked by the bulky trimethylsilyl group. Therefore, nucleophilic attack would be strongly directed to the C-4 or C-6 position. The regiochemical outcome depends on the nature of the N-activator and the nucleophile used. This methodology provides a versatile platform for synthesizing complex, substituted piperidine (B6355638) precursors, as the initially formed dihydropyridines can be further transformed. acs.orgnih.gov For example, a copper-hydride catalyzed dearomatization has been shown to proceed via the formation of an N-silyl dihydropyridine intermediate. acs.orgnih.gov
The general mechanism involves:
N-Activation: The pyridine nitrogen attacks an electrophile (e.g., methyl chloroformate) to form a transient pyridinium ion.
Nucleophilic Attack: A nucleophile (e.g., an organometallic reagent) adds to the C-4 or C-6 position of the activated ring. mdpi.com
Rearomatization or Further Reaction: The resulting dihydropyridine can be isolated, or it may undergo subsequent reactions like reduction to a piperidine or oxidation back to a substituted pyridine.
Alkylation Reactions with Organometallic Reagents
Organometallic reagents are potent nucleophiles capable of adding to pyridines. Direct alkylation of unactivated pyridines is often challenging but can be achieved with highly reactive organometallic species like organolithium or Grignard reagents, typically affording 1,2- or 1,4-adducts.
A notable reaction is the direct, non-catalytic alkylation of ketones with diisopropylzinc (B128070). mdpi.com For instance, a 2-acetylpyridine (B122185) derivative was successfully alkylated with diisopropylzinc to yield the corresponding tertiary alcohol in high yield. mdpi.com This demonstrates the utility of organozinc reagents, which are generally less nucleophilic and more chemoselective than organolithium or organomagnesium compounds, in reacting with pyridine derivatives. mdpi.com
In the context of this compound, reactions with organometallic reagents could potentially follow several pathways:
Attack at Carbon: Nucleophilic addition to the C-2 or C-6 positions of the pyridine ring. The TMS group at C-2 would likely direct attack to the C-6 position.
Deprotonation: If a sufficiently strong organometallic base is used, deprotonation of the methyl group at C-5 could occur, generating a pyridylmethanide anion that can then react with electrophiles.
Oxidative and Reductive Transformations of Silylpyridines
The substituents on this compound offer distinct sites for oxidative and reductive transformations.
Oxidative Transformations: The methyl group at the C-5 position is susceptible to oxidation. A classic method for oxidizing methyl groups on heterocyclic rings is the Riley oxidation, which uses selenium dioxide (SeO₂). nih.gov This reaction can convert the methyl group into a formyl group (aldehyde), providing a valuable synthetic handle for further modifications. The efficiency of such oxidations can be influenced by the electronic nature of the ring; electron-withdrawing groups tend to facilitate the oxidation of proximal methyl groups. osti.gov Alternative, less toxic methods, such as microwave-assisted Kornblum-type oxidations using iodine and DMSO, have also been developed for converting methylpyridines to their corresponding aldehydes. osti.gov The trimethylsilyl group is generally stable under these oxidative conditions.
Reductive Transformations: The pyridine ring can be reduced to the corresponding piperidine. A common method is catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com This transformation completely saturates the aromatic ring. For this compound, this would yield cis- and/or trans-5-Methyl-2-(trimethylsilyl)piperidine. The stereochemical outcome of the reduction can be influenced by the catalyst and reaction conditions.
| Transformation | Reagent/Conditions | Affected Group | Expected Product |
| Oxidation | Selenium Dioxide (SeO₂) or I₂/DMSO nih.govosti.gov | C-5 Methyl group | 2-(trimethylsilyl)pyridine-5-carbaldehyde |
| Reduction | H₂ / PtO₂ or Pd/C mdpi.com | Pyridine Ring | 5-Methyl-2-(trimethylsilyl)piperidine |
Hydrolytic Stability and Cleavage of the Trimethylsilyl Group
The trimethylsilyl group is widely used in organic synthesis as a versatile protecting group, and its stability is pH-dependent. wikipedia.org The carbon-silicon (C-Si) bond in aryl silanes like this compound exhibits considerable stability under neutral and basic conditions. However, it is susceptible to cleavage under specific acidic or nucleophilic conditions, a process known as protodesilylation or desilylation.
Cleavage of the TMS group is most commonly achieved using fluoride ions, which have a very high affinity for silicon. Reagents such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) are highly effective for this purpose. wikipedia.org The reaction proceeds via the formation of a hypervalent siliconate intermediate, which then breaks down to form the desilylated pyridine and a stable fluorosilane.
Acid-catalyzed cleavage is also possible, often requiring strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org The mechanism involves protonation of the carbon atom attached to silicon (ipso-protonation), facilitated by the electron-releasing nature of the silyl group, followed by the departure of the silyl group as a silylium (B1239981) ion equivalent. The stability of the C-Si bond in this compound allows the TMS group to act as a removable blocking or directing group in various synthetic sequences.
Advanced Applications of 5 Methyl 2 Trimethylsilyl Pyridine in Complex Molecule Synthesis and Catalysis
Cross-Coupling Chemistry Utilizing 5-Methyl-2-(trimethylsilyl)pyridine
The presence of the trimethylsilyl (B98337) group at the 2-position of the pyridine (B92270) ring makes this compound a valuable substrate in transition metal-catalyzed cross-coupling reactions. This functionality provides a stable yet reactive handle for the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.
Palladium-Catalyzed Hiyama Coupling Reactions
The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, stands out as a primary application for this compound. chempedia.info This reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and advanced materials. The general mechanism proceeds through a standard catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. scholaris.ca
The use of 2-silylpyridine derivatives is especially noteworthy because alternative coupling partners, such as 2-pyridylboronic acids for Suzuki-Miyaura coupling, are often unstable and prone to decomposition. organic-chemistry.org This makes the Hiyama coupling a more robust and reliable strategy for incorporating a 2-pyridyl moiety.
Table 1: Representative Palladium-Catalyzed Hiyama Coupling Reactions
| Pyridylsilane | Coupling Partner | Catalyst System | Activator | Solvent | Yield |
| 2-(Trimethylsilyl)pyridine (B83657) | Aryl Iodide | Pd₂(dba)₃ / (1-Ad)₂P(O)H | TBAF | Toluene | Good |
| 2-(Trimethylsilyl)pyridine | Aryl Bromide | Pd₂(dba)₃ / (1-Ad)₂P(O)H | TBAF | Toluene | Good |
| 2-(Trimethoxysilyl)pyridine | 2-Bromotoluene | PEPPSI-IPr | NaOH | Ethylene Glycol | High |
| Arylsilane | Aryl Mesylate | Pd(OAc)₂ / XPhos | TBAF | Dioxane | 40-97% |
Data compiled from representative literature examples. scholaris.caorganic-chemistry.org TBAF = Tetrabutylammonium (B224687) fluoride (B91410); dba = dibenzylideneacetone; 1-Ad = 1-adamantyl; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
A significant limitation of the traditional Hiyama coupling is its reliance on a fluoride activator, such as TBAF. chempedia.info Fluoride ions are highly basic and can be incompatible with sensitive functional groups, particularly silyl-based protecting groups elsewhere in the molecule. nih.gov To overcome this, considerable research has led to the development of fluoride-free activation methods.
One successful strategy involves using alternative bases, such as sodium hydroxide (B78521) (NaOH), often in aqueous media or with specialized ligands. scholaris.ca Another prominent fluoride-free approach is the Hiyama-Denmark coupling, which employs organosilanols or organoalkoxysilanes. These substrates can be activated by milder bases (e.g., NaOH, Brønsted bases) without the need for a fluoride source, thereby expanding the reaction's functional group tolerance. nih.govrsc.org Furthermore, advanced catalyst systems, such as those employing abnormal N-heterocyclic carbene (a-NHC) ligands on palladium, have been shown to effectively catalyze the coupling of arylsilanes under completely fluoride-free conditions. nih.gov
The Hiyama coupling of this compound and its analogues is a powerful tool for constructing Csp²-Csp² bonds, enabling access to a wide array of biaryl and heterobiaryl compounds. The reaction generally shows good tolerance for various functional groups on the aryl halide coupling partner.
However, the reaction is not without its limitations. A primary challenge stems from the reactivity of the organosilane itself. The carbon-silicon bond in trimethylsilyl derivatives, such as the title compound, is less polarized and generally less reactive compared to silanes bearing more electronegative groups on the silicon atom (e.g., alkoxy or halogen groups). organic-chemistry.orgrsc.org This can lead to lower yields or require more forcing conditions. Research has shown that while various silyl (B83357) groups can be used, 2-(trimethylsilyl)pyridine can remain unreactive under conditions where other silylpyridines couple efficiently, highlighting the poor polarization of the unactivated C-Si bond. organic-chemistry.org Additionally, the inherent electronic properties of the pyridine ring can make it a challenging coupling partner, sometimes inhibiting the catalytic cycle. organic-chemistry.org
Other Transition Metal-Catalyzed Coupling Reactions
Beyond palladium, other transition metals like nickel, rhodium, and copper are being explored for coupling reactions involving the 2-pyridyl motif.
Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective alternative to palladium. Nickel complexes have been successfully employed in the reductive cross-electrophile coupling of 2-chloropyridines with alkyl bromides. wisc.edu An interesting feature of some nickel-catalyzed homocouplings of 2-halopyridines is that the 2,2'-bipyridine (B1663995) product can itself act as a ligand, facilitating the catalytic cycle in an "external-ligand-free" system. orgsyn.org These methods provide a pathway to synthesize alkylated and biaryl pyridines, suggesting potential applicability for derivatives of 5-methyl-2-halopyridine, which can be accessed from this compound.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to mediate reactions of silyl-pyridines, although current examples focus on intramolecular transformations. For instance, rhodium complexes catalyze the intramolecular trans-bis-silylation of 2-ethynyl-3-disilanylpyridines to form pyridine-fused siloles. nih.gov While not a direct cross-coupling, this demonstrates rhodium's ability to activate C-Si and C-C multiple bonds within a pyridine framework.
Copper-Catalyzed Reactions: Copper catalysis is well-established for C-N and C-O couplings and is gaining traction for C-C bond formation. nih.govrsc.org Copper-catalyzed protocols have been developed for the silylation of vinyliodonium salts using zinc-based silicon nucleophiles. organic-chemistry.org Additionally, photoinduced copper-catalyzed couplings of acylsilanes with heteroarenes like pyridine N-oxides have been reported, proceeding through a Fischer carbene intermediate. nih.gov These emerging methods highlight copper's potential for mediating novel transformations of silicon-containing pyridine derivatives.
Role as a Versatile Building Block in Heterocyclic Synthesis
The trimethylsilyl group in this compound is more than just a handle for cross-coupling; it also serves as a versatile placeholder that can be transformed into a variety of other functional groups, making the compound a valuable precursor for more complex pyridine derivatives.
Precursor for Functionalized Pyridine Derivatives
The C-Si bond in arylsilanes is susceptible to cleavage by electrophiles in a process known as ipso-substitution. This reaction is highly regioselective, with the incoming electrophile replacing the silyl group at the exact same position on the aromatic ring. chempedia.infoalmerja.com This reactivity is driven by the powerful stabilizing effect of the silicon group on a positive charge at the β-position in the reaction intermediate (a Wheland-type intermediate), which dramatically accelerates the rate of substitution at the silylated carbon. almerja.com
This ipso-substitution provides a direct and efficient route to introduce functionality at the 2-position of the 5-methylpyridine core. For example, treatment with electrophilic halogenating agents like iodine monochloride (ICl) or bromine (Br₂) leads to the corresponding 2-iodo- or 2-bromo-5-methylpyridine (B20793). These halopyridines are themselves highly valuable building blocks for a vast range of subsequent reactions, including numerous other cross-coupling protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). google.comepo.org
Another fundamental transformation is protodesilylation, the replacement of the silyl group with a proton. This can be achieved under acidic conditions and effectively removes the silyl handle when it is no longer needed. acs.orgrsc.org The ability to install the trimethylsilyl group, use it to direct other reactions or facilitate couplings, and then remove it cleanly underscores its utility as a traceless directing group.
Table 2: Functionalization of the C-Si Bond in 2-Silylpyridines
| Starting Material | Reagent | Transformation | Product Type |
| Aryl-SiMe₃ | ICl | Iododesilylation | Aryl-I |
| Aryl-SiMe₃ | Br₂ | Bromodesilylation | Aryl-Br |
| Aryl-SiMe₃ | H⁺ (e.g., HCl) | Protodesilylation | Aryl-H |
| Aryl-SiMe₃ | RCOCl / AlCl₃ | Friedel-Crafts Acylation | Aryl-C(O)R |
This table represents general ipso-substitution reactions applicable to 2-silylpyridines. chempedia.infoalmerja.comacs.org
Intermediates in the Synthesis of Complex Organic Molecules
Silyl-substituted pyridines, including this compound, are valuable intermediates in the synthesis of complex organic molecules. Their utility stems from the ability to undergo regioselective functionalization. A bulky silyl group at a specific position on the pyridine ring can direct nucleophilic attack to other positions, enabling the synthesis of targeted isomers that might otherwise be difficult to access. For instance, sterically hindered 3-silylpyridines can be prepared from commercially available 3-bromopyridine, which is first lithiated and then trapped with a silyl chloride. researchgate.net These silylpyridines can then serve as precursors to more complex structures.
One of the advanced applications of such intermediates is in the late-stage functionalization of bioactive compounds. nih.govnih.govrsc.org This strategy allows for the modification of complex molecules, such as pharmaceuticals, at a late point in their synthesis, which is crucial for studying structure-activity relationships (SAR) and optimizing drug-like properties. nih.govrsc.org The silylpyridine (B8726900) moiety can be introduced and later transformed, providing a powerful tool for molecular editing. nih.gov For example, a synthesis of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, a related silylated pyridine, involves a Sonogashira cross-coupling of 1-(5-bromopyridin-2-yl)ethanone with ethynyltrimethylsilane, showcasing how these building blocks are assembled. mdpi.com
Application in Asymmetric Synthesis and Chiral Induction
The tailored structure of silylpyridines makes them highly effective in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.
Stereoselective Transformations Involving Silylpyridines
Silylpyridines have proven to be instrumental in achieving high levels of stereoselectivity in chemical reactions. A notable example is the asymmetric electrophilic α-amidoalkylation of 3-triisopropylsilylpyridine. In this transformation, the silyl-substituted pyridine is a key component in a reaction that yields a chiral N-acyl-1,2-dihydropyridine with exceptional regio- and diastereoselectivity. researchgate.net The bulky triisopropylsilyl group directs the incoming electrophile, leading to a highly controlled formation of the desired stereoisomer. researchgate.net Such stereoselective reactions are fundamental in producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. researchgate.netresearchgate.net
Table 1: Diastereoselective Synthesis of N-Acyldihydropyridine
| Silylpyridine Reactant | Chiral Auxiliary | Product | Diastereomeric Ratio | Ref |
| 3-Triisopropylsilylpyridine | Camphor-derived carboxylic acid | Chiral N-acyl-1,2-dihydropyridine | High | researchgate.net |
Use in Chiral Auxiliary-Mediated Reactions
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Silylpyridines can be effectively used in conjunction with these auxiliaries. researchgate.net
In a sequence following the previously mentioned α-amidoalkylation, a conjugate reduction of the diene moiety of the resulting N-acyl-1,2-dihydropyridine and subsequent removal of the chiral auxiliary leads to the formation of the corresponding 1,2,3,6-tetrahydropyridine (B147620) in an enantiomerically pure form. researchgate.net The initial silylpyridine plays a crucial role in the stereoselective formation of the intermediate, and the chiral auxiliary, which can be recovered and reused, ensures the final product's chirality. researchgate.netwikipedia.orgsigmaaldrich.com This method, which combines the directing effect of the silyl group with the stereochemical control of a chiral auxiliary, provides a powerful strategy for the synthesis of complex, optically active nitrogen-containing heterocycles. researchgate.net
Potential in Chiral Catalyst Development for Stereoselective Processes
The pyridine framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. nih.govpnas.org By incorporating stereogenic centers or elements of planar or axial chirality into pyridine-containing molecules, highly effective chiral catalysts can be developed. nih.govmiami.edu These catalysts, often in the form of metal complexes, can mediate a wide range of stereoselective processes. pnas.orgresearchgate.net
The development of chiral P,N-ligands, which contain both a phosphorus and a pyridine-nitrogen donor atom, has led to significant advances in asymmetric catalysis. pnas.orgresearchgate.netresearchgate.net These ligands can be adapted for various metal-catalyzed reactions, often outperforming symmetric ligands. pnas.org For example, iridium catalysts bearing chiral pyridyl oxazoline (B21484) ligands have been developed for enantioselective silylation reactions. nih.gov Furthermore, the design of modular and tunable chiral pyridine units allows for the creation of ligands that balance steric and electronic properties to achieve both high reactivity and high stereoselectivity in reactions like nickel-catalyzed cross-couplings and iridium-catalyzed C-H borylations. nih.gov The versatility of the pyridine scaffold suggests that derivatives like this compound could serve as valuable starting materials or platforms for new generations of chiral ligands and catalysts. researchgate.netnih.gov
Protective Group Strategies Employing the Trimethylsilyl Moiety in Organic Synthesis
The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis due to its chemical inertness under many conditions and the ease with which it can be installed and removed. wikipedia.org It temporarily masks reactive functional groups, allowing other parts of a molecule to be modified selectively. pitt.edu
The TMS group is particularly effective for protecting alcohols, phenols, and carboxylic acids by converting them into trimethylsilyl ethers. wikipedia.orgpitt.edu This transformation is typically achieved by reacting the alcohol with a trimethylsilylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. wikipedia.orgorgosolver.com The resulting silyl ether is stable to many reaction conditions but can be easily cleaved to regenerate the alcohol using fluoride reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions. wikipedia.orgorgosolver.com
In the context of pyridine chemistry, the TMS group also serves as an excellent protecting group for terminal acetylenes. nih.gov This strategy is crucial in multistep syntheses where the acidic proton of a terminal alkyne would interfere with subsequent reactions. For example, methyl 3-(trimethylsilyl)propynoate has been used in the synthesis of 2H-quinolizin-2-ones, where the TMS group protects the terminal acetylene. nih.gov The protection and subsequent deprotection of functional groups are fundamental steps that enable the construction of complex organic architectures. nih.govyoutube.comyoutube.com
Integration into Multistep Synthesis of Complex Organic Architectures
The true power of a chemical building block like this compound is demonstrated in its integration into multistep synthetic sequences to create complex molecular structures. youtube.comyoutube.comyoutube.com The unique reactivity conferred by both the methyl and trimethylsilyl groups allows for a series of sequential transformations.
A prime example of such integration is the use of silyl-protected alkynes in the synthesis of complex heterocyclic systems. For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne can be used in cyclization reactions to form pyridine rings, where the TMS group directs the regioselectivity of the transformation. nih.gov In a synthesis of a potential Hepatitis C inhibitor, a (trimethylsilyl)acetylene derivative was a key intermediate in a multistep sequence that involved coupling, deprotection, and further cross-coupling reactions. nih.gov
Furthermore, the synthesis of functionalized bipyridines, which are important ligands in catalysis and materials science, often involves a multistep process. A Negishi cross-coupling strategy can be employed to synthesize 5-methyl-2,2'-bipyridine (B31928) from precursors like 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine, demonstrating how simpler pyridine derivatives are assembled into more complex architectures. orgsyn.org These examples highlight how the strategic use of silylpyridines as intermediates and protected building blocks is essential for the efficient and controlled synthesis of elaborate organic molecules. nih.govyoutube.com
Organosilicon Reagents in Homogeneous Catalysis Research
Organosilicon reagents, particularly those incorporating a pyridine scaffold, are of significant interest in homogeneous catalysis. The introduction of a silyl group, such as the trimethylsilyl group in this compound, can profoundly influence the electronic properties and reactivity of the pyridine ring. This alteration is crucial for the development of novel catalytic systems.
Catalytic Silylation of Pyridines
The synthesis of silylated pyridines often involves catalytic processes. Research has demonstrated that zinc triflate (Zn(OTf)₂), a Lewis acid, can effectively catalyze the silylation of pyridine and its derivatives. nih.govacs.orguni.edu In these reactions, a silane (B1218182), such as triethylsilane (Et₃SiH), reacts with the pyridine ring to introduce a silyl group. The position of silylation is highly dependent on the substitution pattern of the pyridine ring. For instance, in the case of 3-picoline (3-methylpyridine), silylation occurs at the positions meta to the nitrogen atom. nih.govacs.org This regioselectivity is a key aspect of designing specifically functionalized pyridine ligands for catalysis.
The proposed mechanism for this zinc-catalyzed silylation involves the activation of the silane by the zinc catalyst to form a reactive silyl cation and a zinc hydride species. nih.govacs.org The silyl cation then attacks the pyridine ring, leading to the formation of a silylated pyridinium (B92312) intermediate. Subsequent steps involving the zinc hydride lead to the final silylated pyridine product.
Influence of Methyl Substitution on Catalytic Activity
The presence of a methyl group on the pyridine ring, as seen in this compound, is known to impact the efficacy and selectivity of catalytic reactions where the pyridine derivative acts as a ligand. Methyl-substituted pyridine ligands have been extensively used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.orgnih.gov
The electronic and steric properties imparted by the methyl group can tune the behavior of the metal center in a catalytic complex. For example, the electron-donating nature of the methyl group can increase the electron density at the metal center, which can, in turn, affect the rates of oxidative addition and reductive elimination steps in a catalytic cycle. The steric bulk of the methyl group can also influence the coordination geometry around the metal center, leading to enhanced selectivity for specific products.
Research into pyridine-based ligands for Suzuki-Miyaura cross-coupling reactions has shown that the strategic placement of substituents on the pyridine ring is critical for achieving high catalytic efficiency. nih.govrsc.orgnih.gov For instance, novel pyridine-based derivatives have been synthesized and successfully employed in the Suzuki cross-coupling of various arylboronic acids, demonstrating the versatility of substituted pyridines as ligands in forming carbon-carbon bonds. nih.gov
The combination of a methyl group and a trimethylsilyl group on a pyridine ring, as in this compound, presents a unique ligand scaffold. The interplay between the electron-donating methyl group and the sterically demanding and electronically distinct trimethylsilyl group could lead to novel catalytic properties. While specific studies on this compound as a ligand in homogeneous catalysis are yet to be widely reported, the established principles of ligand design in catalysis suggest that it holds potential for future applications in the synthesis of complex molecules.
Table of Catalytic Silylation and Cross-Coupling Reactions
| Catalyst/Ligand System | Substrates | Product(s) | Key Findings |
| Zn(OTf)₂ | Pyridine, Et₃SiH | 3-(Triethylsilyl)pyridine, 3,5-Bis(triethylsilyl)pyridine | Zinc triflate catalyzes the silylation of pyridine, with the silyl group adding meta to the nitrogen. nih.govacs.org |
| Zn(OTf)₂ | 3-Picoline, Et₃SiH | Silylated 3-picoline | Demonstrates regioselectivity in the silylation of substituted pyridines. nih.govacs.org |
| Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Novel pyridine derivatives | Efficient Suzuki cross-coupling reactions for the synthesis of functionalized pyridines. nih.gov |
| Palladium(II) acetate (B1210297) / Phosphinoimidazo[1,5-a]pyridine ligands | m-Bromo-xylene, 2-Methoxyphenylboronic acid | 2,6-Dimethyl-(2-methoxy)biphenyl | Custom-designed pyridine-based ligands facilitate sterically hindered Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org |
Theoretical and Spectroscopic Characterization in Research of 5 Methyl 2 Trimethylsilyl Pyridine
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 5-Methyl-2-(trimethylsilyl)pyridine at an electronic level. These theoretical approaches can offer insights into reactivity, structure, and the pathways of chemical reactions.
Density Functional Theory (DFT) for Reactivity Prediction and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine a variety of properties. By solving approximations of the Schrödinger equation, DFT can model the electron density to derive the molecule's ground-state geometry, bond lengths, and bond angles.
Furthermore, DFT is instrumental in predicting reactivity. The calculated distribution of electron density highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the nitrogen atom of the pyridine (B92270) ring is expected to be a site of nucleophilicity, while the aromatic ring itself can be susceptible to electrophilic attack. The trimethylsilyl (B98337) group, being electropositive, would influence the electronic properties of the pyridine ring. A DFT study would quantify these effects, providing a detailed map of the molecule's electronic landscape and thus predicting its reactivity towards various reagents. ias.ac.in
Frontier Molecular Orbital (FMO) Analysis to Understand Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior.
For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The HOMO, being the orbital from which the molecule is most likely to donate electrons, would indicate its nucleophilic character. Conversely, the LUMO, the orbital that is most likely to accept electrons, would reveal its electrophilic character. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Predicting Regioselectivity and Stereoselectivity through Computational Methods
Computational methods, particularly DFT, are invaluable for predicting the outcomes of chemical reactions where multiple products are possible. Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
In the case of this compound, computational models could predict the most likely site of, for example, electrophilic aromatic substitution. By calculating the energies of the possible intermediates formed upon attack at different positions of the pyridine ring, the most stable intermediate, and thus the major product, can be identified. Similarly, for reactions involving the formation of new chiral centers, computational methods can be used to calculate the transition state energies for the formation of different stereoisomers, allowing for the prediction of the stereochemical outcome of the reaction. nih.gov
Mechanistic Pathway Elucidation through Theoretical Calculations
Theoretical calculations are a powerful tool for elucidating the step-by-step process of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step.
For reactions involving this compound, theoretical calculations could be used to model the entire reaction pathway. rsc.orgnih.gov For instance, in a substitution reaction, calculations could show the initial interaction of the reactants, the formation of any intermediates (such as a sigma complex), the transition state for the bond-breaking and bond-forming steps, and the final products. This level of detail is crucial for understanding how the reaction proceeds and for designing more efficient synthetic routes.
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are essential for the experimental characterization of molecules, providing information about their structure, connectivity, and the progress of chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their local chemical environments. For this compound, one would expect to see distinct signals for the protons on the pyridine ring, the methyl group, and the trimethylsilyl group. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-donating methyl group and the electron-withdrawing trimethylsilyl group. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbons of the pyridine ring, the methyl carbon, and the carbons of the trimethylsilyl group. The chemical shifts of the ring carbons would be particularly informative about the electronic effects of the substituents.
2D NMR Techniques: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to establish the connectivity within the molecule. For example, an HMBC experiment would show correlations between the protons of the trimethylsilyl group and the adjacent carbon atom of the pyridine ring, confirming the C-Si bond.
The following table outlines the expected NMR data based on the analysis of similar compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |
| Methyl Protons | ~2.3 | ~18 |
| Trimethylsilyl Protons | ~0.3 | ~0 |
Table 1: Predicted NMR Chemical Shifts for this compound
¹H and ¹³C NMR Chemical Shift Analysis and Coupling Pattern Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in the solution state. organicchemistrydata.org Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, and the trimethylsilyl (TMS) group protons. The aromatic protons on the pyridine ring will exhibit chemical shifts in the aromatic region (typically 7.0-8.5 ppm), with their exact positions influenced by the electron-donating methyl group and the electron-withdrawing silyl (B83357) group. libretexts.org The coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons provide crucial information for assigning their specific positions on the ring. The methyl group protons would appear as a sharp singlet in the upfield region (around 2.3-2.5 ppm). The nine protons of the trimethylsilyl group would also produce a characteristic sharp singlet, typically at a very high field (around 0.2-0.3 ppm), due to the electropositive nature of silicon.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will resonate in the downfield region (typically 120-150 ppm). testbook.com The carbon attached to the nitrogen (C2) is expected to be the most deshielded. testbook.com The methyl carbon will appear at a much higher field (around 15-25 ppm). nih.gov The carbons of the trimethylsilyl group will be observed at a very high field, often near 0 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~7.3-7.5 | ~135-138 |
| H4 | ~7.5-7.7 | ~148-150 |
| H6 | ~8.4-8.6 | ~150-152 |
| 5-CH₃ | ~2.3-2.5 | ~17-19 |
| Si(CH₃)₃ | ~0.2-0.3 | ~-1 to 1 |
| C2 | - | ~168-170 |
| C5 | - | ~130-132 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Application in Reaction Progress Monitoring and Kinetic Studies
NMR spectroscopy is a powerful, non-destructive tool for monitoring the progress of chemical reactions in real-time. magritek.com For reactions involving this compound, a series of NMR spectra can be acquired over time to track the disappearance of reactant signals and the concurrent appearance of product signals. iastate.edumagritek.com This allows for the in-situ observation of reaction intermediates and the determination of reaction endpoints. magritek.com
By integrating the signals corresponding to the starting material and products at various time points, kinetic data can be extracted. ox.ac.uk This information is invaluable for determining reaction rates, rate constants, and activation energies, providing a deeper understanding of the reaction mechanism. magritek.comjhu.edu For instance, the conversion of this compound to a new product can be quantified by monitoring the decrease in the integral of its characteristic methyl or TMS proton signals while observing the growth of new signals corresponding to the product.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.
The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. libretexts.org The presence of the methyl group will be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹. libretexts.org A key diagnostic peak for the trimethylsilyl group is the strong Si-C stretching vibration, which is typically observed in the 1250 cm⁻¹ and 840 cm⁻¹ regions.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000-3100 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |
| Methyl C-H | Stretch | 2850-2960 |
| Methyl C-H | Bend | ~1375, ~1450 |
| Trimethylsilyl Si-C | Stretch | ~1250, ~840 |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for silylated compounds involve the loss of a methyl group (M-15) from the trimethylsilyl moiety, leading to a stable silicon-containing cation. nih.govescholarship.org Other fragmentations could involve the cleavage of the bond between the pyridine ring and the silyl group, or fragmentation of the pyridine ring itself. researchgate.netnih.gov The analysis of these fragment ions helps to confirm the connectivity of the molecule. youtube.com
GC-MS for Mixture Analysis and Derivatization Research
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing complex mixtures. nih.gov In the context of this compound, GC-MS can be used to determine its purity and to identify any byproducts from its synthesis.
Furthermore, silylating agents, which are structurally related to this compound, are widely used in GC-MS for derivatization. rsc.orgyoutube.com Derivatization is a process that converts non-volatile or polar compounds into more volatile and thermally stable derivatives that are amenable to GC analysis. usra.edu For example, alcohols, amines, and carboxylic acids can be silylated to increase their volatility. youtube.comresearchgate.net Research in this area often involves studying the efficiency and byproducts of such derivatization reactions, where GC-MS is the primary analytical tool.
X-ray Crystallography for Solid-State Structure Determination of Silylpyridine (B8726900) Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself may not be readily available, studies on related silylpyridine derivatives provide valuable insights into their solid-state structures. researchgate.netajchem-a.com
These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as π-π stacking between pyridine rings. researchgate.netmdpi.com For silylpyridine derivatives, X-ray crystallography can precisely define the geometry around the silicon atom and the orientation of the silyl group relative to the pyridine ring. jhu.edu This information is crucial for understanding the steric and electronic effects of the silyl group on the properties of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from lower energy occupied molecular orbitals (like the HOMO) to higher energy unoccupied molecular orbitals (like the LUMO). libretexts.orglibretexts.org
For this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to π → π* and n → π* transitions within the pyridine ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. The methyl group, being an electron-donating group, and the trimethylsilyl group can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. researchgate.net Studying these shifts helps in understanding the extent of electronic conjugation and the effect of the substituents on the energy levels of the molecular orbitals. researchgate.net
Future Directions and Emerging Research Avenues for 5 Methyl 2 Trimethylsilyl Pyridine
Development of Novel Catalytic Systems for Silylation and Further Functionalization
The synthesis and modification of silylpyridines are intrinsically linked to the development of efficient catalytic systems. While methods exist for the silylation of pyridines, future research will likely focus on creating more active, selective, and sustainable catalysts.
Current research has explored various catalysts for pyridine (B92270) silylation, including zinc, ruthenium, and main group Lewis acids like B(C₆F₅)₃. nih.govacs.org For instance, Zn(OTf)₂ has been shown to catalyze the silylation of pyridine, although it can lead to a mixture of products and byproducts such as diazaditwistane molecules. nih.gov Ruthenium complexes have also been employed for the regioselective 1,4-dearomatization of pyridines. nih.gov A key challenge is controlling the regioselectivity of the C-H silylation. Future work will aim to develop catalysts that can precisely target specific positions on the pyridine ring, especially in the presence of multiple substituents.
Heterobimetallic catalysts, such as the (IPr)Cu/Fe system used for the 1,4-hydroboration of pyridines, offer a promising avenue for silylation reactions. nih.gov These systems could provide unique reactivity and selectivity profiles not achievable with single-metal catalysts. The development of catalysts for the further functionalization of the C-Si bond in 5-Methyl-2-(trimethylsilyl)pyridine is another critical area. This would enable the conversion of the silyl (B83357) group into a wide range of other functional groups, enhancing the synthetic utility of the parent molecule.
Electrochemical methods are also emerging as a powerful tool for site-selective C-H silylation of pyridines. rsc.org This approach, which utilizes temporary reductive dearomatization, offers mild reaction conditions and high selectivity, presenting a sustainable alternative to traditional metal-catalyzed methods. rsc.org
Table 1: Examples of Catalytic Systems for Pyridine Functionalization
| Catalyst System | Transformation | Key Features |
| Zn(OTf)₂ | C-H Silylation | Lewis acid catalysis; can lead to dimerization byproducts. nih.gov |
| [Ru(p-cymene)P(Cy)₃Cl₂] | 1,4-Hydroboration | Effective for 3-substituted pyridines; steric hindrance with 2-substituted pyridines. nih.gov |
| (IPr)CuFp (Cu/Fe) | 1,4-Hydroboration | Heterobimetallic catalysis; moderate to good yields for meta-substituted pyridines. nih.gov |
| B(C₆F₅)₃ | Silylative Reduction | Borane-catalyzed; forms sp³ C-Si bonds beta to the nitrogen. acs.org |
| Electrochemical | C4-Silylation | Metal-free; mild conditions; high site-selectivity for electron-deficient pyridines. rsc.org |
Exploration of New Reactivity Modes and Transformations
The trimethylsilyl (B98337) group in this compound is not merely a placeholder; it is a key enabler of unique reactivity. Future research will delve deeper into harnessing the TMS group to explore novel reaction pathways.
One area of exploration is the dearomatization of the pyridine ring. Catalytic hydrosilylation can proceed via either a 1,4- or 1,2-addition mechanism, leading to silylated dihydropyridines. nih.govacs.org These non-aromatic intermediates are valuable building blocks for the synthesis of complex azacyclic compounds. acs.org By tuning the catalyst and reaction conditions, it may be possible to selectively favor one pathway over the other, providing access to a diverse range of saturated nitrogen heterocycles.
The silyl group can also direct further functionalization of the pyridine ring. For example, sterically hindered 3-silylpyridines have been used in asymmetric electrophilic α-amidoalkylation reactions to produce chiral N-acyl-1,2-dihydropyridines with high selectivity. researchgate.net Applying similar strategies to this compound could lead to new asymmetric syntheses of complex, enantiomerically pure molecules.
Furthermore, the interaction of the silyl group with the pyridine nitrogen can lead to unusual transformations. The formation of diazaditwistane molecules through the dimerization of N-silyl-1,4-dihydropyridine highlights the potential for discovering novel ring systems. nih.gov Investigating the photochemical and electrochemical behavior of this compound could also uncover new reactivity modes, such as radical-mediated transformations or unique cycloadditions. mdpi.com
Integration into Advanced Materials Science Research
Silylpyridines are promising building blocks for advanced materials due to their electronic properties, thermal stability, and potential for self-assembly. The specific substitution pattern of this compound makes it an attractive candidate for incorporation into polymers and functional materials.
The pyridine moiety can act as a ligand for metal centers, allowing for the creation of coordination polymers and metal-organic frameworks (MOFs). The silyl group can be used to tune the solubility and processing characteristics of these materials or to serve as a reactive handle for cross-linking or surface functionalization. For instance, related pyridine derivatives are used as ligands in iridium-catalyzed borylation reactions, which are crucial for synthesizing components for materials science applications. sigmaaldrich.com
The incorporation of this compound into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is another promising direction. The electronic properties of the pyridine ring can be modulated by the methyl and trimethylsilyl groups, potentially leading to materials with improved charge transport or photophysical properties. The compound could serve as a precursor for polymers with specialized functions.
Bio-inspired Synthetic Strategies Involving Silylpyridines
Nature provides a rich source of inspiration for developing novel and sustainable chemical processes. Bio-inspired synthesis, which mimics biological strategies, is an emerging field with the potential to revolutionize how we make complex molecules and materials.
A particularly relevant area is biomineralization, the process by which organisms create inorganic materials. For example, proteins called silicateins, found in marine sponges, can catalyze the formation of silica (B1680970) (silicon dioxide) from silicon precursors under ambient conditions. researchgate.net This enzymatic process is highly controlled, leading to the formation of intricate silica nanostructures. researchgate.net Researchers are exploring the use of silicateins and other biomimetic catalysts, such as peptides and polyamines, for the synthesis of hybrid organic-inorganic materials. nih.govelsevierpure.com
Future research could aim to adapt these bio-inspired principles to reactions involving this compound. This could involve using engineered enzymes or peptide catalysts to mediate the controlled hydrolysis of the C-Si bond or to direct the assembly of silylpyridine (B8726900) units into ordered nanostructures. The development of hybrid materials combining the properties of silylpyridines with biocompatible polymers like elastin-like polypeptides (ELPs) could lead to new nanomaterials for applications in drug delivery and biosensing. nih.govelsevierpure.com
Table 2: Principles of Bio-Inspired Silicification
| Biological System/Catalyst | Process | Key Features | Potential Application for Silylpyridines |
| Silicatein (from marine sponges) | Silica Biomineralization | Enzymatic catalysis at ambient temperature and neutral pH. researchgate.net | Controlled hydrolysis of C-Si bond; synthesis of structured silica materials incorporating pyridine units. |
| Silaffin R5 Peptide | Silica Condensation | Genetically encoded peptide directs localized silica formation. nih.govelsevierpure.com | Templated assembly of silylpyridines into hybrid nanoparticles. |
| Polyamines / Poly-L-lysine | Silica Precipitation | Biomimetic catalysts template the formation of various silica morphologies. nih.gov | Directing the morphology of materials derived from silylpyridine precursors. |
Applications in Flow Chemistry and Sustainable Synthesis Methodologies
The drive towards greener and more efficient chemical manufacturing has spurred significant interest in flow chemistry and other sustainable synthetic methods. These approaches offer numerous advantages over traditional batch processing, including improved safety, better process control, and easier scalability. mdpi.com
The synthesis and reactions of this compound are well-suited for adaptation to flow chemistry systems. For example, flow microreactors have been successfully used for the selective lithiation and subsequent functionalization of dibromopyridines, demonstrating the potential for precise control over reactive intermediates. rsc.org A continuous flow process for the α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst has also been developed, offering a greener alternative to conventional batch methods. mdpi.com
Future research will focus on developing integrated flow syntheses of this compound and its derivatives. This could involve telescoping multiple reaction steps without intermediate purification, significantly reducing waste and processing time. mdpi.com The use of heterogeneous catalysts and solid-supported reagents in flow reactors would further enhance the sustainability of these processes by simplifying product purification and enabling catalyst recycling.
Moreover, the principles of green chemistry, such as using renewable feedstocks and developing energy-efficient reactions, will be central to future research. This includes exploring bio-inspired methods that operate under mild, aqueous conditions and designing catalytic cycles that minimize waste. nih.govnih.govresearchgate.netnih.gov The combination of flow chemistry with bio-inspired catalysis represents a particularly exciting frontier for the sustainable synthesis and application of silylpyridines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-2-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?
- Methodology : Utilize cross-coupling strategies such as Negishi or Suzuki-Miyaura reactions, given the success of triflate intermediates in analogous pyridine derivatives. For example, trifluoromethanesulfonyl (triflate) groups facilitate palladium-catalyzed coupling with trimethylsilyl reagents . Optimize temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products. Monitor reaction progress via TLC or GC-MS.
- Key Considerations : Moisture-sensitive reagents require anhydrous conditions. Pre-purify starting materials (e.g., 5-methyl-2-hydroxypyridine) to avoid competing side reactions.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
- Methodology :
- ¹H NMR : The trimethylsilyl (TMS) group produces a singlet at ~0.3 ppm, while pyridine protons appear as distinct splitting patterns (e.g., para-substituted protons at ~8.5 ppm). Compare with reference data for 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 500903-95-7) .
- IR : Look for Si-C stretching vibrations near 1250 cm⁻¹ and pyridine ring modes at 1600–1450 cm⁻¹.
Q. What purification strategies are effective for isolating this compound?
- Methodology : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1). For high-purity requirements (>95%), recrystallize from ethanol or dichloromethane/hexane mixtures. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group affect regioselectivity in cross-coupling reactions involving this compound?
- Methodology : Conduct comparative studies using substrates with varying substituents (e.g., methyl vs. trifluoromethyl). Analyze reaction outcomes via DFT calculations to map electronic and steric effects. Reference data from Negishi couplings of 5-Methyl-2,2'-bipyridine derivatives show steric hindrance can direct coupling to less hindered positions .
Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?
- Methodology :
- Acidic Conditions : Expose to HCl (1M) in THF/H₂O (1:1) at 25°C. Monitor Si-C bond cleavage via ²⁹Si NMR.
- Oxidative Conditions : Treat with mCPBA (meta-chloroperbenzoic acid) to assess TMS group stability. Compare degradation rates with analogous compounds (e.g., 2-Chloro-5-methylpyridine, CAS 18368-64-4) .
Q. How can this compound serve as a precursor in medicinal chemistry or materials science?
- Methodology :
- Drug Discovery : Functionalize the pyridine ring via Suzuki coupling to introduce pharmacophores (e.g., aryl boronic acids). Assess bioactivity in kinase inhibition assays.
- Materials Science : Incorporate into π-conjugated polymers for optoelectronic applications. Characterize charge transport properties via cyclic voltammetry and UV-vis spectroscopy, referencing studies on trifluoromethylpyridine derivatives .
Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (e.g., 1.2 equiv TMS reagent) to account for steric hindrance.
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem) and published analogs (e.g., 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, CAS 866318-90-3) .
- Safety Protocols : Use fume hoods for volatile silyl reagents and adhere to WGK 3 guidelines for environmental disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
